molecular formula C9H7FO4 B7847476 2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid

2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B7847476
M. Wt: 198.15 g/mol
InChI Key: QYBRXBQCWCOIBM-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid is an organic compound with a molecular formula of C9H7FO4 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable oxidizing agent to introduce the oxoacetic acid functionality. Common reagents used in this process include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring enhance its binding affinity and selectivity towards these targets. The oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylacetic acid
  • 3-Fluoro-4-methoxybenzaldehyde

Uniqueness

2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, along with an oxoacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBRXBQCWCOIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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